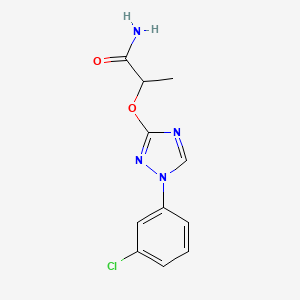
Propanamide, 2-((1-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-
Cat. No. B8726650
Key on ui cas rn:
110608-00-9
M. Wt: 266.68 g/mol
InChI Key: VOGUXCQBDVMUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04931083
Procedure details


The process was carried out as was Example 45, starting with 2.8 g of the compound of Example 25, 2.5 g of carbonyldiimidazole and 4 ml of ammonium hydroxide. The product was recrystallized from toluene and then from ethanol to obtain 1.3 g of the desired product, m.p. 143°-145°.
Name
compound
Quantity
2.8 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:4]([O:6][C:7]1[N:11]=[CH:10][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)[N:8]=1)[CH3:5])(O)=[O:2].C(N1C=CN=C1)([N:21]1C=CN=C1)=O.[OH-].[NH4+]>>[Cl:18][C:14]1[CH:13]=[C:12]([N:9]2[CH:10]=[N:11][C:7]([O:6][CH:4]([C:1]([NH2:21])=[O:2])[CH3:5])=[N:8]2)[CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C(C)OC1=NN(C=N1)C1=CC(=CC=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was recrystallized from toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(N=C1)OC(C)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
